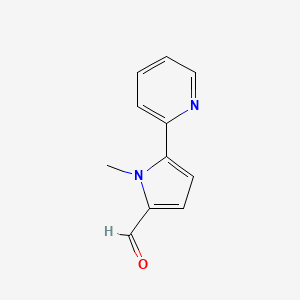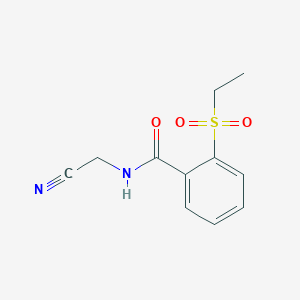
Methyl 6-((2-(benzylamino)-2-oxoethyl)thio)-5-cyano-4-(4-isopropylphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a tetrahydropyridine ring, a cyano group (-CN), a carboxylate ester group (-COOCH3), a thioether group (-S-), and a benzylamino group (-BzNH-). These functional groups suggest that the compound could have interesting chemical and physical properties .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, the tetrahydropyridine ring could be formed through a multistep process involving nitration, conversion of the nitro group to an amine, and bromination . The benzylamino group could be introduced through a Friedel-Crafts acylation followed by a Clemmensen Reduction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a cyclic structure. The tetrahydropyridine ring, for example, would contribute to the rigidity of the molecule, while the various functional groups could participate in a variety of intermolecular interactions .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For instance, the cyano group could undergo reactions such as reduction to form an amine, or it could participate in nucleophilic substitution reactions. The carboxylate ester group could undergo hydrolysis to form a carboxylic acid and an alcohol .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of polar functional groups like the cyano group and the carboxylate ester group would likely make the compound polar and potentially soluble in polar solvents .Scientific Research Applications
Synthesis and Chemical Transformations
Researchers have developed various synthetic pathways to create derivatives of tetrahydropyridine and related heterocycles. For instance, the condensation of aromatic aldehydes, cyanothioacetamide, and Meldrum's acid in the presence of N-methylmorpholine leads to the formation of N-methylmorpholinium 4-aryl-5-cyano-2-oxo-1,2,3,4-tetrahydropyridine-6-thiolates, showcasing a method for synthesizing substituted tetrahydropyridine derivatives with potential for further chemical transformations (Dyachenko, Krivokolysko, & Litvinov, 1997).
Biological Activities
The biological activities of tetrahydropyridine derivatives and their synthetic intermediates are a significant focus of scientific research, often linked to their antimicrobial properties. For example, ethyl 4-aryl-6-[(4-Ar1-3-cyano-1,4,5,6-tetrahydropyridin-2-ylthio)methyl]-1-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates have shown weak to moderate antibacterial activity against specific strains of Escherichia coli and Bacillus subtilis, although inactive towards Candida albicans and Staphylococcus aureus (Dotsenko et al., 2012).
Synthetic Utility and Methodology Development
The development of novel synthetic methodologies using tetrahydropyridine derivatives illustrates the compound's utility in organic synthesis. A study demonstrated the synthesis of ethyl 4-aryl-6-[[(3-cyanopyridin-2-yl)thio]methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates, which upon further treatment, undergo a tandem Thorpe–Ziegler-type heterocyclization, highlighting a method for constructing complex heterocyclic scaffolds (Lebedyeva et al., 2012).
Structural and Conformational Studies
Structural elucidation and conformational analysis of tetrahydropyridine derivatives are crucial for understanding their chemical behavior and potential applications. The crystal structure analysis of specific derivatives provides insights into their molecular geometry, contributing to the design of new compounds with desired properties (Sambyal et al., 2011).
Future Directions
properties
IUPAC Name |
methyl 6-[2-(benzylamino)-2-oxoethyl]sulfanyl-5-cyano-2-oxo-4-(4-propan-2-ylphenyl)-3,4-dihydro-1H-pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O4S/c1-16(2)18-9-11-19(12-10-18)22-20(13-27)25(29-24(31)23(22)26(32)33-3)34-15-21(30)28-14-17-7-5-4-6-8-17/h4-12,16,22-23H,14-15H2,1-3H3,(H,28,30)(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIVFOURJDIXXBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2C(C(=O)NC(=C2C#N)SCC(=O)NCC3=CC=CC=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-((2-(benzylamino)-2-oxoethyl)thio)-5-cyano-4-(4-isopropylphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[1-[2-(Triazol-1-yl)ethyl]piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2634618.png)
![ethyl 2-({[3-{3-[(2-furylmethyl)amino]-3-oxopropyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate](/img/no-structure.png)
![1-(2-Chlorophenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2634620.png)
![4-[(2-N-BOC-Amino)-2-propyl]phenylboronic acid](/img/structure/B2634621.png)


![2-[5-(Difluoromethyl)-1,3-thiazol-2-yl]benzoic acid](/img/structure/B2634624.png)
![N-[1-(2-Methoxypyridin-4-yl)cyclopropyl]but-2-ynamide](/img/structure/B2634625.png)


![N-cyclopentyl-2-(3-(4-fluorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2634632.png)

![N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,5-dimethoxybenzamide](/img/structure/B2634636.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)methanesulfonamide](/img/structure/B2634640.png)